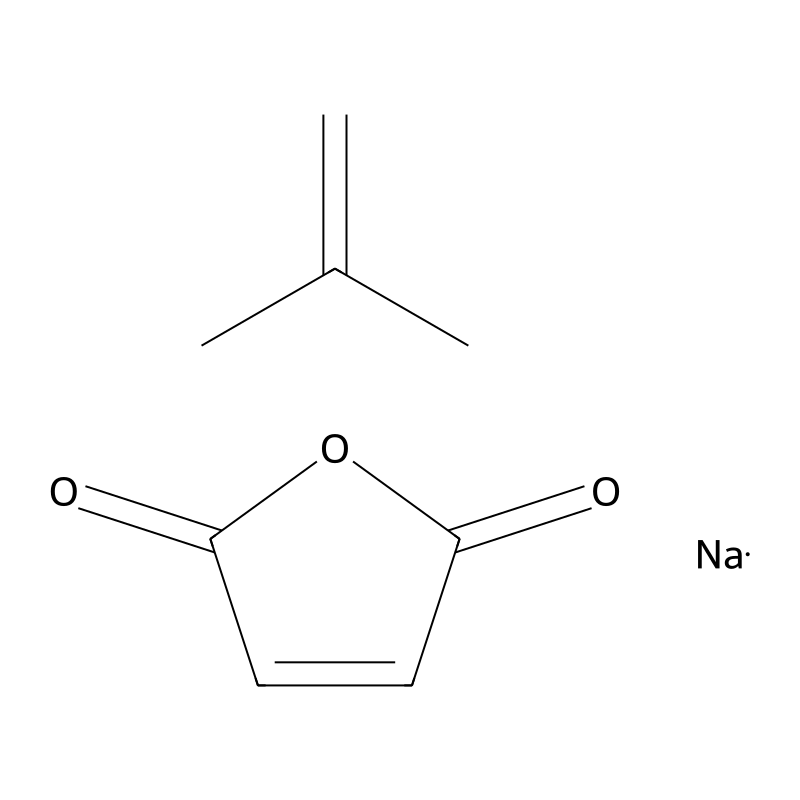Poly(isobutylene-CO-maleic acid) sodiu&

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Drug Delivery:
- SMA's water solubility and biodegradability make it a potential candidate for drug delivery systems. Researchers are exploring its use in encapsulating drugs for targeted delivery and controlled release [].
Biomaterials:
- The presence of carboxylic acid groups in SMA allows for chemical modification, enabling the creation of functional biomaterials. Studies have investigated its use in scaffolds for tissue engineering and cell attachment due to its biocompatibility [].
Polymer Blends and Composites:
- SMA can be blended with other polymers to improve their properties. For instance, research suggests SMA can enhance the compatibility and adhesion between immiscible polymers, leading to stronger and more functional composites [].
Nanoparticles:
Poly(isobutylene-CO-maleic acid) sodium salt is a water-soluble polymer characterized by its unique structure, which consists of alternating units of isobutylene and maleic acid. This compound has a molecular formula of C24H30Na6O12 and a molecular weight of approximately 648.43 g/mol . It appears as a crosslinked powder with a density of 1.3 g/mL at 25 °C and has a high melting point exceeding 300 °C . The sodium salt form enhances its solubility in water, making it suitable for various applications in both industrial and biomedical fields.
The synthesis of poly(isobutylene-CO-maleic acid) sodium salt involves the copolymerization of isobutylene and maleic anhydride, followed by hydrolysis to yield the maleic acid form. The reaction can be summarized as follows:
- Copolymerization:
- Hydrolysis:
- Sodium Salt Formation:
These reactions are crucial for producing the desired polymer with specific properties tailored for its applications.
Poly(isobutylene-CO-maleic acid) sodium salt exhibits various biological activities, particularly in drug delivery systems. Its water-soluble nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, studies have shown that this polymer can facilitate controlled release of therapeutic agents, making it valuable in pharmaceutical formulations .
The synthesis methods for poly(isobutylene-CO-maleic acid) sodium salt primarily involve:
- Radical Copolymerization: This method utilizes radical initiators to promote the copolymerization of isobutylene and maleic anhydride under controlled conditions.
- Hydrolysis: Following copolymerization, the resulting polymer is hydrolyzed using water to convert maleic anhydride units into maleic acid.
- Neutralization: Finally, the polymer is neutralized with sodium hydroxide to form the sodium salt.
These methods allow for precise control over the polymer's molecular weight and composition, influencing its physical and chemical properties.
Poly(isobutylene-CO-maleic acid) sodium salt finds applications in various fields:
- Pharmaceuticals: Used as a drug delivery system due to its ability to solubilize hydrophobic compounds and provide controlled release.
- Agriculture: Acts as a superabsorbent polymer in soil amendments to retain moisture and improve nutrient delivery.
- Cosmetics: Employed in formulations for its emulsifying properties and ability to stabilize products.
- Food Industry: Utilized as a thickening agent and stabilizer in food products.
Studies on the interactions of poly(isobutylene-CO-maleic acid) sodium salt with other substances reveal its potential for enhancing drug efficacy. For instance, research indicates that when combined with certain anticancer drugs, this polymer can improve cellular uptake and retention, leading to enhanced therapeutic effects . Additionally, its interactions with biological membranes suggest potential applications in targeted drug delivery systems.
Several compounds share structural or functional similarities with poly(isobutylene-CO-maleic acid) sodium salt. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Poly(acrylic acid) | Homopolymer | High water absorption capacity; used in superabsorbents. |
| Poly(vinyl alcohol) | Homopolymer | Biodegradable; used in films and coatings. |
| Poly(methyl vinyl ether-co-maleic anhydride) | Copolymer | Used as a thickener; less soluble than poly(isobutylene). |
| Poly(ethylene glycol-co-maleic acid) | Copolymer | Biocompatible; used in drug delivery systems. |
Poly(isobutylene-CO-maleic acid) sodium salt stands out due to its excellent solubility in water and versatility across multiple industries, making it a valuable compound for both research and practical applications.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








